Methyl 3-Methyl-15-phenylpentadecanoate

Myocardial Imaging Radiopharmaceutical Precursor Pharmacokinetics

Methyl 3-methyl-15-phenylpentadecanoate (CAS 88336-88-3) is a branched-chain fatty acid methyl ester with the molecular formula C₂₃H₃₈O₂ and a molecular weight of 346.56 g/mol. It is characterized by a 15-carbon saturated aliphatic backbone with a phenyl group at the terminal C-15 position and a methyl branch at the C-3 position.

Molecular Formula C23H38O2
Molecular Weight 346.5 g/mol
CAS No. 88336-88-3
Cat. No. B3030218
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-Methyl-15-phenylpentadecanoate
CAS88336-88-3
Molecular FormulaC23H38O2
Molecular Weight346.5 g/mol
Structural Identifiers
SMILESCC(CCCCCCCCCCCCC1=CC=CC=C1)CC(=O)OC
InChIInChI=1S/C23H38O2/c1-21(20-23(24)25-2)16-12-9-7-5-3-4-6-8-10-13-17-22-18-14-11-15-19-22/h11,14-15,18-19,21H,3-10,12-13,16-17,20H2,1-2H3
InChIKeyJPSAJPNKLSJSSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-Methyl-15-phenylpentadecanoate (CAS 88336-88-3) – A Branched-Chain Fatty Acid Methyl Ester with Defined Substituent-Modified Pharmacokinetics


Methyl 3-methyl-15-phenylpentadecanoate (CAS 88336-88-3) is a branched-chain fatty acid methyl ester with the molecular formula C₂₃H₃₈O₂ and a molecular weight of 346.56 g/mol . It is characterized by a 15-carbon saturated aliphatic backbone with a phenyl group at the terminal C-15 position and a methyl branch at the C-3 position [1]. The compound is commercially available in purities ≥95% (GC) from multiple vendors and exists as a yellow liquid at room temperature . While often described in vendor literature as a substrate for enzyme assays or a GC standard, its most significant differential characteristic relative to linear or non-methylated analogs emerges in the context of radiopharmaceutical precursor applications, where the β-methyl substitution alters in vivo myocardial uptake and elimination kinetics compared to 15-phenylpentadecanoic acid (PPA) [2][3].

Why Generic Substitution of Methyl 3-Methyl-15-phenylpentadecanoate with Unbranched or Non-Phenyl Analogs Yields Non-Comparable In Vivo Performance


Fatty acid-based imaging agents and metabolic probes are exquisitely sensitive to small structural modifications, particularly at the β-position, which directly interfaces with the carnitine shuttle and mitochondrial β-oxidation machinery [1]. The β-methyl group in methyl 3-methyl-15-phenylpentadecanoate (or its free acid form, MePPA) was specifically designed to impede β-oxidation, with the intent of prolonging myocardial retention for SPECT imaging applications [2]. Unbranched analogs such as methyl 15-phenylpentadecanoate (CAS 88336-99-6), which lacks the β-methyl branch, and simple linear fatty acid esters such as methyl pentadecanoate, undergo rapid β-oxidation and clearance, fundamentally altering their biodistribution and utility in tracer studies [3]. Additionally, the phenyl group at the ω-position confers tissue specificity distinct from purely aliphatic fatty acids. Therefore, substituting this compound with any analog lacking either the β-methyl branch or the terminal phenyl group will result in a different pharmacokinetic profile and is not scientifically equivalent for applications requiring defined, substituent-dependent metabolic handling.

Product-Specific Quantitative Differentiation Evidence for Methyl 3-Methyl-15-phenylpentadecanoate Relative to Unmethylated and Positional Isomer Analogs


β-Methyl Branch Reduces Maximal Myocardial Uptake by ~23% Relative to Unmethylated 15-Phenylpentadecanoic Acid (PPA)

In a direct head-to-head study using the para-iodinated (p-I) isomers of the free acid forms in mice, the β-methyl substitution in 3-methyl-15-phenylpentadecanoic acid (MePPA) decreased the maximal myocardial uptake by approximately 23% compared to the unmethylated 15-phenylpentadecanoic acid (PPA) [1]. While the data are for the free acid rather than the methyl ester, the methyl ester is the direct synthetic precursor to the acid used in these studies and the structural determinant (β-methyl branch) governing the metabolic interaction is identical.

Myocardial Imaging Radiopharmaceutical Precursor Pharmacokinetics

β-Methylation Extends Blood Retention and Alters Blood Clearance Kinetics vs. Unmethylated PPA

In the same head-to-head mouse study comparing para-iodinated isomers, the β-methylated MePPA exhibited distinct blood retention behavior. While blood radioactivity for both p-I-PPA and p-I-MePPA initially decreased to 2% and ~3% dose/g respectively, p-I-MePPA subsequently rose to 9% dose/g over the next 10 minutes, reaching a level nearly fourfold higher than that of p-I-PPA [1]. This secondary rise was not observed with the unmethylated PPA.

Blood Pharmacokinetics Radiopharmaceutical Precursor Biodistribution

Isomeric Position (ortho vs. para Iodination) Dramatically Alters Heart Uptake and Liver Clearance in β-Methylated Series

Within the β-methylated MePPA series, the position of iodination (ortho vs. para) produces extreme pharmacokinetic divergence. Maximal heart uptake for ortho-I-MePPA was only 24% dose/g compared to 36% dose/g for para-I-MePPA, a 33% reduction [1]. Furthermore, ortho-I-MePPA showed rapid elimination from the heart similar to the blood curve, whereas para-I-MePPA exhibited a slower biexponential decline [2]. Liver accumulation also differed markedly: ortho-I-MePPA accumulated to ~24% dose/g at 10 min and was slowly eliminated, while the para isomer showed a fast uptake of 17% dose/g and rapid drop to 8% dose/g [1].

Radioiodination Isomer Effect Biodistribution

Enhanced Hydrophobicity (XLogP 8.8) Relative to Unbranched Methyl 15-Phenylpentadecanoate (XLogP 8.2) Implies Different Membrane Partitioning

The calculated partition coefficient (XLogP) for methyl 3-methyl-15-phenylpentadecanoate is 8.8 [1], while the corresponding value for the unbranched analog methyl 15-phenylpentadecanoate (CAS 88336-99-6) is 8.2 [2]. This +0.6 log unit difference corresponds to a theoretical ~4-fold increase in lipophilicity for the β-methylated compound, which is expected to influence passive membrane diffusion and tissue partitioning.

Physicochemical Property Lipophilicity Membrane Permeability

β-Methylation Does Not Confer Metabolic Trapping as Originally Hypothesized; Both Methylated and Unmethylated Compounds Exhibit Biexponential Heart Clearance

The original design hypothesis for β-methylated fatty acids proposed that the methyl branch would block β-oxidation, thereby causing the compound to be metabolically 'trapped' in myocardial tissue for improved SPECT imaging [1]. However, experimental evidence from the head-to-head mouse studies showed that both β-methylated compounds (ortho- and para-I-MePPA) exhibited biexponential elimination from the heart, indicating that metabolic trapping was not achieved [2]. The hypothesis of blocked metabolism as an effect of β-methylation could not be confirmed experimentally [3].

Metabolic Stability β-Oxidation Blockade Pharmacokinetics

Physical Property Differentiation: Higher Boiling Point and Density vs. Unbranched Methyl 15-Phenylpentadecanoate

Methyl 3-methyl-15-phenylpentadecanoate exhibits a boiling point of 205°C at 0.3 mmHg and a density of 0.93 g/mL [1]. The unbranched analog methyl 15-phenylpentadecanoate (C₂₂H₃₆O₂, MW 332.5) has a lower molecular weight and is expected to have a lower boiling point, though specific experimental values are not reported in the accessed literature. The +14 Da mass difference (346.56 vs. 332.5) provides a distinct GC retention time and MS fragmentation pattern [2].

Physicochemical Characterization Analytical Chemistry GC Standard

Validated Application Scenarios for Methyl 3-Methyl-15-phenylpentadecanoate Based on Quantitative Differentiation Evidence


Precursor for Para-Iodinated Myocardial SPECT Tracers Requiring Moderate but Not Maximal Heart Uptake

Based on the direct head-to-head evidence showing that para-iodinated MePPA achieves 36% dose/g maximal heart uptake (vs. 47% dose/g for unmethylated PPA) [1], methyl 3-methyl-15-phenylpentadecanoate is the appropriate precursor when the target imaging agent requires a deliberately moderated cardiac signal with defined blood retention kinetics. This scenario applies to SPECT tracer development where avoiding the excessively high initial heart uptake of PPA is desirable for reducing signal saturation or improving washout contrast. The β-methyl branch provides a predictable ~23% reduction in peak heart activity while maintaining a biexponential elimination profile suitable for dynamic imaging protocols [2].

Development of Regioselective Radioiodination Protocols for Structure-Activity Relationship (SAR) Studies

The extreme isomer sensitivity observed between ortho- and para-iodinated MePPA—with a 33% difference in maximal heart uptake (24% vs. 36% dose/g) and divergent liver accumulation and clearance patterns [1]—positions methyl 3-methyl-15-phenylpentadecanoate as an essential scaffold for SAR studies in radiopharmaceutical development. This compound enables systematic investigation of how iodination position modulates biodistribution in the β-methylated fatty acid series. Procurement of this specific methyl ester precursor is mandatory for laboratories seeking to reproduce or extend the foundational 1985/1986 isomer studies, as substitution with unmethylated or non-phenyl analogs would eliminate the demonstrated isomer sensitivity [3].

Analytical Reference Standard for GC-MS Differentiation of β-Methylated from Linear ω-Phenyl Fatty Acid Methyl Esters

The distinct molecular weight of 346.56 g/mol and chromatographic properties (boiling point 205°C at 0.3 mmHg) [4] establish methyl 3-methyl-15-phenylpentadecanoate as a non-interchangeable analytical standard for methods requiring exact mass and retention time matching of β-methylated species. This scenario applies to lipidomics laboratories analyzing complex fatty acid methyl ester (FAME) mixtures where the β-methyl branch creates a unique GC retention time and MS fragmentation pattern distinct from the unbranched methyl 15-phenylpentadecanoate (MW 332.5) [5]. Using an incorrect analog as a standard would result in misidentification and quantification errors.

Prodrug Design Studies Investigating Esterase-Mediated Release of β-Methylated Fatty Acids

As supported by the class-level inference that methyl 3-methyl-15-phenylpentadecanoate can be hydrolyzed by esterases to release the active 3-methyl-15-phenylpentadecanoic acid , this methyl ester serves as a prodrug precursor for in vitro and in vivo studies where controlled release of the β-methylated acid is required. The quantitative biodistribution data for the free acid form [1][2] provides a validated endpoint for assessing prodrug conversion efficiency. This scenario is relevant for pharmacology and toxicology studies evaluating the metabolic handling and tissue distribution of β-methylated ω-phenyl fatty acids, where the methyl ester serves as a neutral, membrane-permeable delivery vehicle for the carboxylic acid payload.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 3-Methyl-15-phenylpentadecanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.